trans,trans-2,4-Decadienal-d4 trans,trans-2,4-Decadienal-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16609329
InChI: InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+/i1D2,2D2
SMILES:
Molecular Formula: C10H16O
Molecular Weight: 156.26 g/mol

trans,trans-2,4-Decadienal-d4

CAS No.:

Cat. No.: VC16609329

Molecular Formula: C10H16O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

trans,trans-2,4-Decadienal-d4 -

Specification

Molecular Formula C10H16O
Molecular Weight 156.26 g/mol
IUPAC Name (2E,4E)-9,9,10,10-tetradeuteriodeca-2,4-dienal
Standard InChI InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+/i1D2,2D2
Standard InChI Key JZQKTMZYLHNFPL-GMBGHARWSA-N
Isomeric SMILES [2H]C([2H])C([2H])([2H])CCC/C=C/C=C/C=O
Canonical SMILES CCCCCC=CC=CC=O

Introduction

Chemical Identity and Structural Characteristics

trans,trans-2,4-Decadienal-d4 ((2E,4E)-deca-2,4-dienal-d4) belongs to the class of medium-chain aldehydes, distinguished by its deuterium atoms replacing hydrogen at specific positions. The non-deuterated form, tt-DDE, has the molecular formula C10H16O\text{C}_{10}\text{H}_{16}\text{O}, a molecular weight of 152.23 g/mol, and a CAS registry number of 2363-88-4 . The deuterated variant, with the formula C10H12D4O\text{C}_{10}\text{H}_{12}\text{D}_4\text{O}, exhibits a molecular weight of 156.26 g/mol.

Structural Isomerism and Geometric Configuration

The compound’s linear structure features two trans-configured double bonds, resulting in geometric isomerism that influences its reactivity. The conjugated double bonds extend electron delocalization, enhancing electrophilicity at the aldehyde group . This configuration is critical for its participation in nucleophilic addition reactions and interactions with biological macromolecules.

Synthesis and Isotopic Labeling Strategies

The synthesis of trans,trans-2,4-Decadienal-d4 typically involves deuterated precursors to ensure isotopic purity. Common methods include:

  • Deuterium Exchange Reactions: Utilizing deuterated solvents (e.g., D2_2O) or catalysts to replace hydrogen atoms in the parent compound.

  • Linoleic Acid Peroxidation: Autooxidation of deuterated methyl linoleate hydroperoxide, mimicking natural lipid peroxidation pathways .

These processes require stringent control of temperature and oxygen levels to prevent side reactions and ensure high yields.

Physicochemical Properties

The deuterated and non-deuterated forms share similar properties, with minor differences due to isotopic substitution:

Propertytrans,trans-2,4-Decadienaltrans,trans-2,4-Decadienal-d4
Molecular FormulaC10H16O\text{C}_{10}\text{H}_{16}\text{O}C10H12D4O\text{C}_{10}\text{H}_{12}\text{D}_4\text{O}
Molecular Weight (g/mol)152.23156.26
Boiling Point (°C)114–116 (at 10 mmHg)Slightly elevated
Density (g/mL)0.872 (at 20°C)~0.88 (estimated)
SolubilityChloroform, DMSO, methanolSimilar, with enhanced stability

The deuterated form’s stability under light and heat makes it preferable for long-term studies .

Biological Mechanisms and Pro-Inflammatory Effects

Role in Lipid Peroxidation and Inflammation

tt-DDE is a lipid-derived electrophile (LDE) generated during polyunsaturated fatty acid peroxidation. In macrophages, it activates NF-κB and JNK signaling pathways, increasing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) . In murine models of colitis, tt-DDE exacerbates dextran sulfate sodium (DSS)-induced inflammation, highlighting its pathogenic role .

Protein Targets and Signaling Pathways

Click chemistry-based proteomics identified Hsp90 and 14-3-3ζ as primary targets. tt-DDE covalently modifies these proteins, disrupting their regulatory functions:

  • Hsp90 Inhibition: Impairs chaperone activity, leading to unfolded protein response and sustained inflammation .

  • 14-3-3ζ Interaction: Alters phosphorylation-dependent signaling, enhancing NF-κB nuclear translocation .

siRNA knockdown of Hsp90 or 14-3-3ζ abolishes tt-DDE’s pro-inflammatory effects, confirming their centrality .

Analytical and Research Applications

Stable Isotope Tracing

The deuterium label enables precise tracking of tt-DDE in metabolic studies, elucidating its distribution and degradation in biological systems.

Proteomic Studies

Click chemistry probes derived from tt-DDE facilitate identification of electrophile-sensitive proteins, advancing understanding of oxidative stress responses .

Flavor and Fragrance Research

Though non-deuterated tt-DDE contributes to fatty, citrus-like aromas in foods, the deuterated form is reserved for analytical standards due to its inert sensory profile .

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